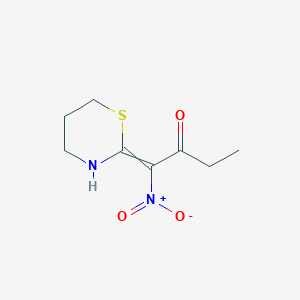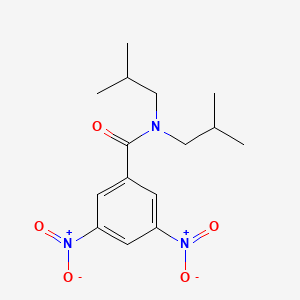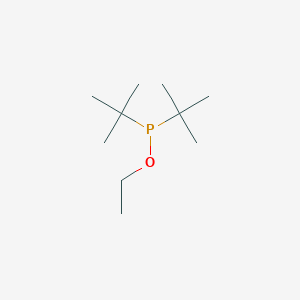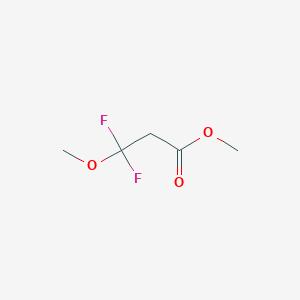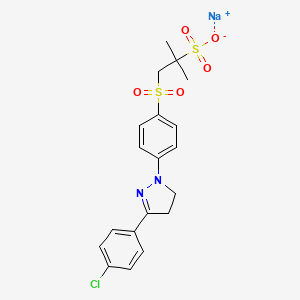
2-Propanesulfonic acid, 1-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-2-methyl-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanesulfonic acid, 1-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-2-methyl-, sodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonic acid group, a pyrazole ring, and a chlorophenyl group. Its sodium salt form enhances its solubility and stability, making it suitable for various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanesulfonic acid, 1-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-2-methyl-, sodium salt involves multiple steps. The process typically begins with the preparation of the core pyrazole structure, followed by the introduction of the chlorophenyl group and the sulfonic acid group. The final step involves the conversion of the compound to its sodium salt form to enhance its solubility.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents used in the synthesis include chlorinated solvents, sulfonating agents, and sodium hydroxide for the final conversion to the sodium salt form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanesulfonic acid, 1-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-2-methyl-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the pyrazole ring or the chlorophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, reduced pyrazole compounds, and substituted chlorophenyl derivatives. These products have diverse applications in chemical synthesis and industrial processes.
Applications De Recherche Scientifique
2-Propanesulfonic acid, 1-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-2-methyl-, sodium salt has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate in various preclinical studies.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Propanesulfonic acid, 1-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-2-methyl-, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The sulfonic acid group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-2-(4-chlorophenyl)propanesulfonic acid
- 2-(4-Chlorophenyl)ethanesulfonic acid
- 4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
Uniqueness
Compared to similar compounds, 2-Propanesulfonic acid, 1-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-2-methyl-, sodium salt stands out due to its unique combination of functional groups. This combination enhances its reactivity and makes it suitable for a broader range of applications in research and industry.
Propriétés
Numéro CAS |
58370-37-9 |
|---|---|
Formule moléculaire |
C19H20ClN2NaO5S2 |
Poids moléculaire |
478.9 g/mol |
Nom IUPAC |
sodium;1-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonyl-2-methylpropane-2-sulfonate |
InChI |
InChI=1S/C19H21ClN2O5S2.Na/c1-19(2,29(25,26)27)13-28(23,24)17-9-7-16(8-10-17)22-12-11-18(21-22)14-3-5-15(20)6-4-14;/h3-10H,11-13H2,1-2H3,(H,25,26,27);/q;+1/p-1 |
Clé InChI |
ABPKZRFIDANJLM-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(CS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1,3,5-Triazin-2-yl)amino]methanol](/img/structure/B14622181.png)

![4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14622195.png)
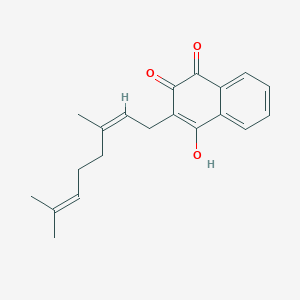
![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14622216.png)
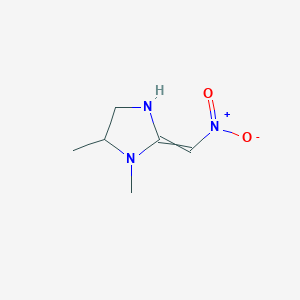
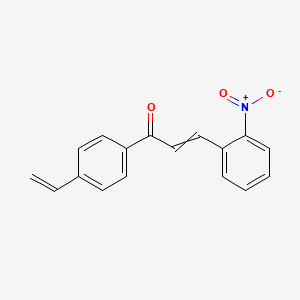
![N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14622239.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-](/img/structure/B14622240.png)
![2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14622248.png)
